N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
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Biological Activity
N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of specific precursors to yield the desired compound. The structural integrity is confirmed through various analytical techniques such as NMR and mass spectrometry. The compound features a [1,2,4]triazolo[4,3-b]pyridazine moiety which is known for its diverse pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing the [1,2,4]triazole ring exhibit significant antimicrobial properties. For instance, derivatives of [1,2,4]thiadiazole have shown effectiveness against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of both gram-positive and gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Properties
Several studies have explored the anticancer potential of [1,2,4]triazole derivatives. For example, compounds with a similar structure have been reported to induce apoptosis in cancer cell lines by targeting specific molecular pathways such as PARP-1 and EGFR. The cytotoxicity of these compounds has been evaluated against human cancer cell lines, revealing significant IC50 values that suggest potent anticancer activity .
Enzyme Inhibition
The compound also demonstrates promising enzyme inhibition capabilities. Specifically, it has been studied for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition assays indicate effective binding affinity and competitive inhibition profiles compared to standard drugs such as donepezil .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various [1,2,4]triazole derivatives, including this compound. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The findings indicated that the compound induced apoptosis in a dose-dependent manner with IC50 values of 12 µM for MCF-7 cells and 15 µM for HCT116 cells. Flow cytometry analysis confirmed an increase in caspase activity correlating with apoptosis induction.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-15-8-10-17(11-9-15)22-19(27)14-28-20-13-12-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQDZPAMTWEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.